molecular formula C12H11NO4 B13922458 Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate

Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate

Cat. No.: B13922458
M. Wt: 233.22 g/mol
InChI Key: FSDQEBKVALGOTD-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its unique structure, which includes a methyl group, a hydroxy group, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the intermediate products undergo cyclization and subsequent esterification to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

Methyl 1,2-dihydro-5-hydroxy-2-methyl-1-oxo-7-isoquinolinecarboxylate is unique due to its specific structural features, such as the presence of both a hydroxy group and a carboxylate ester group on the isoquinoline ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-oxoisoquinoline-7-carboxylate

InChI

InChI=1S/C12H11NO4/c1-13-4-3-8-9(11(13)15)5-7(6-10(8)14)12(16)17-2/h3-6,14H,1-2H3

InChI Key

FSDQEBKVALGOTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2O)C(=O)OC

Origin of Product

United States

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